1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C11H11FO. It is characterized by a cyclopropyl group attached to an ethanone structure, along with a fluorinated phenyl group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It exists as a liquid at room temperature, with a density of approximately 1.192 g/cm³ and a boiling point around 247.9 °C .
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (C₁₁H₁₁FO) is a small organic molecule synthesized through various methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura coupling reaction. Research articles describe the detailed procedures and characterization techniques used to obtain this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Studies have explored the potential biological activity of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Some research suggests its potential as an anti-inflammatory agent, with in vitro studies demonstrating its ability to inhibit the production of pro-inflammatory mediators []. However, further investigation is needed to confirm these findings and understand the underlying mechanisms of action.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one can serve as a reference compound in various scientific research applications. For instance, it can be used to calibrate analytical instruments like high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of similar compounds [].
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one has been studied for its role in drug metabolism, particularly in the context of prasugrel, an antiplatelet agent. The compound's metabolites are responsible for platelet aggregation, providing insights into its biological activity and potential interactions with other medications .
The synthesis of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one typically involves:
Specific methodologies can be derived from literature focusing on similar compounds or related synthetic pathways .
This compound has several applications:
Studies have indicated that 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one can interact with various biological systems:
Several compounds share structural similarities with 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(2-Fluorophenyl)propan-2-one | 2836-82-0 | 0.91 |
1-(2,4-Difluorophenyl)propan-2-one | 274682-91-6 | 0.89 |
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | 1391054-37-7 | 0.86 |
(R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | 1234356-88-7 | 0.82 |
1-(3-Fluorophenyl)propan-2-one | 1737-19-5 | 0.81 |
These compounds exhibit varying degrees of similarity based on structural features such as the presence of fluorinated phenyl groups or cyclopropane moieties. The unique arrangement of functional groups in 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one distinguishes it from these analogs, particularly in its specific biological activities and synthetic utility .